2-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one

Catalog No.
S947444
CAS No.
2089696-98-8
M.F
C10H18F2N2O
M. Wt
220.26 g/mol
Availability
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2-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)pro...

CAS Number

2089696-98-8

Product Name

2-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one

IUPAC Name

2-amino-1-[3-(1,1-difluoroethyl)piperidin-1-yl]propan-1-one

Molecular Formula

C10H18F2N2O

Molecular Weight

220.26 g/mol

InChI

InChI=1S/C10H18F2N2O/c1-7(13)9(15)14-5-3-4-8(6-14)10(2,11)12/h7-8H,3-6,13H2,1-2H3

InChI Key

NJDSXDAZJGBWOQ-UHFFFAOYSA-N

SMILES

CC(C(=O)N1CCCC(C1)C(C)(F)F)N

Canonical SMILES

CC(C(=O)N1CCCC(C1)C(C)(F)F)N

Molecular Structure Analysis

The key features of the molecule include:

  • A central ketone group (C=O) bonded to a carbon chain. Ketones are known for their reactivity and participation in various condensation reactions.
  • A secondary amine group (NH2) attached to the second carbon. Amines can act as nucleophiles and participate in substitution reactions.
  • A piperidine ring, a six-membered heterocyclic ring containing a nitrogen atom. This ring structure can influence the molecule's conformational flexibility and potential interactions with other molecules.
  • Two fluorine atoms attached to the second carbon atom next to the piperidine ring. The presence of fluorine can alter the molecule's electronic properties and potentially enhance its bioactivity.

Chemical Reactions Analysis

  • Condensation reactions with other carbonyl compounds to form larger molecules.
  • Nucleophilic substitution reactions with reactive halides to replace the chlorine atom (if present).

XLogP3

1

Dates

Modify: 2023-08-16

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